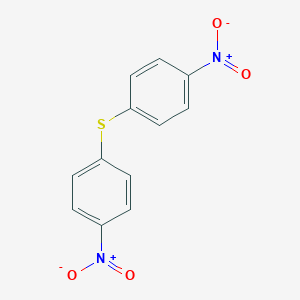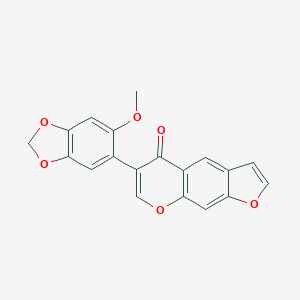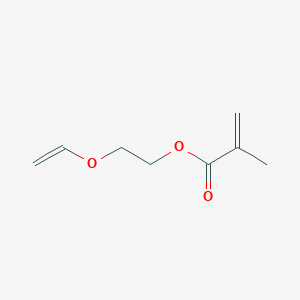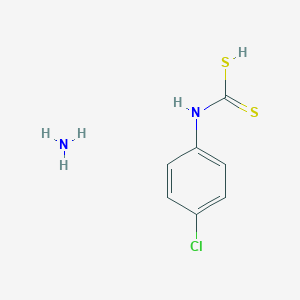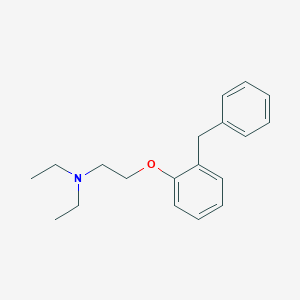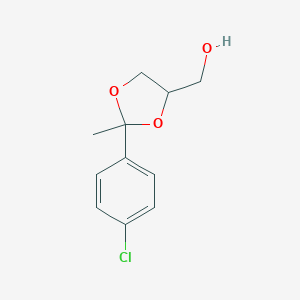
1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl-, also known as Chloral hydrate, is a chemical compound that has been used as a sedative and hypnotic drug for over a century. However, with the advancement of scientific research, this compound has found a new role in various fields, including chemistry, biology, and medicine.
Mecanismo De Acción
1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate acts as a central nervous system depressant by enhancing the activity of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter. This results in the inhibition of neuronal activity, leading to sedation and hypnosis.
Efectos Bioquímicos Y Fisiológicos
1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress in the liver and kidney, leading to the formation of reactive oxygen species (ROS). It has also been shown to cause DNA damage and apoptosis in various cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate has several advantages as a sedative and hypnotic drug for lab experiments. It has a rapid onset of action and a short duration of action, which allows for easy manipulation of experimental conditions. However, it also has several limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
There are several future directions for the use of 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate in scientific research. One potential application is in the study of sleep disorders, as 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate has been shown to induce sleep and alter sleep patterns. Another potential application is in the study of oxidative stress and apoptosis, as 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate has been shown to induce these processes in various cell lines. Additionally, the synthesis of novel compounds using 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate as a reagent may lead to the discovery of new drugs and therapeutic agents.
Conclusion:
In conclusion, 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate is a versatile chemical compound that has found various applications in scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate in various fields and to develop new applications for this compound.
Métodos De Síntesis
The synthesis of 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate involves the reaction of chloral, which is obtained by the reaction of chlorine with acetaldehyde, with water in the presence of sulfuric acid. The resulting product is a colorless crystalline solid that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate has been extensively used in scientific research as a reagent for the synthesis of various compounds. It is commonly used in the synthesis of chloralose, which is a potent rodenticide and insecticide. 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate is also used in the synthesis of other compounds, such as dichloralphenazone, which is a sedative-hypnotic drug.
Propiedades
Número CAS |
1206-38-8 |
|---|---|
Nombre del producto |
1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- |
Fórmula molecular |
C11H13ClO3 |
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
[2-(4-chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C11H13ClO3/c1-11(14-7-10(6-13)15-11)8-2-4-9(12)5-3-8/h2-5,10,13H,6-7H2,1H3 |
Clave InChI |
IPYOCBWUDXJNGI-UHFFFAOYSA-N |
SMILES |
CC1(OCC(O1)CO)C2=CC=C(C=C2)Cl |
SMILES canónico |
CC1(OCC(O1)CO)C2=CC=C(C=C2)Cl |
Otros números CAS |
1206-38-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



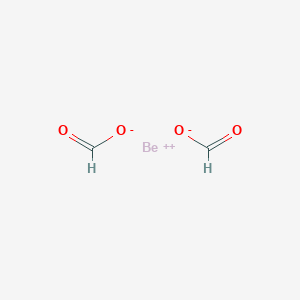
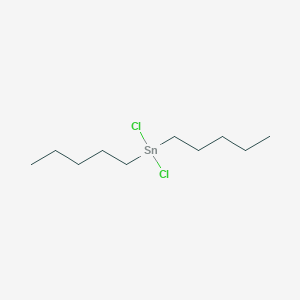
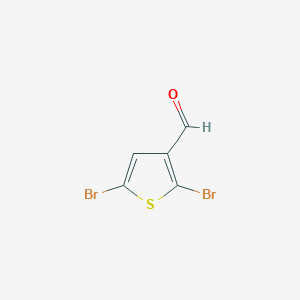
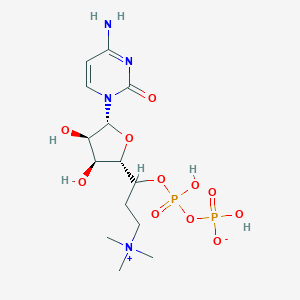

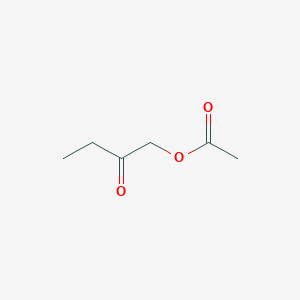
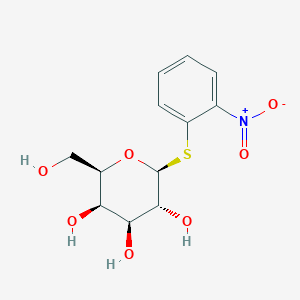
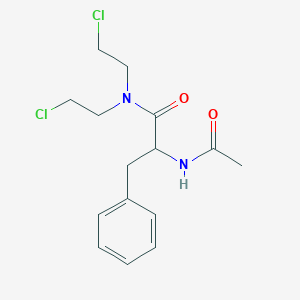
![(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate](/img/structure/B72993.png)
